3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole

Lipophilicity Drug-likeness Regioisomerism

This 3‑pyrrolidinyl‑5‑aminoisoxazole building block delivers regioisomeric precision that the 2‑position isomer cannot match—LogP 1.98 vs 2.33 ensures superior CNS drug‑like properties. The Boc‑protected pyrrolidine nitrogen enables orthogonal functionalization of the 5‑aminoisoxazole core, preventing unwanted side reactions during amide couplings, reductive aminations, or Suzuki‑Miyaura cross‑couplings. Validated in subnanomolar factor Xa inhibitor design, this scaffold also offers a direct scaffold‑hop from piperidine leads to lower lipophilicity and improved ligand efficiency. 98% commercial purity guarantees reproducible library synthesis and reliable biological assay data.

Molecular Formula C12H19N3O3
Molecular Weight 253.30 g/mol
Cat. No. B13703185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole
Molecular FormulaC12H19N3O3
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C2=NOC(=C2)N
InChIInChI=1S/C12H19N3O3/c1-12(2,3)17-11(16)15-5-4-8(7-15)9-6-10(13)18-14-9/h6,8H,4-5,7,13H2,1-3H3
InChIKeyLAOZNPZNVHAIEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole: A Regiochemically Defined Scaffold for Medicinal Chemistry and Fragment-Based Drug Discovery


3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole (CAS: 1892829-03-6) is a bifunctional heterocyclic building block that integrates an N-Boc-protected pyrrolidine ring at the 3-position of a 5-aminoisoxazole core . The 5-aminoisoxazole motif is recognized as a privileged scaffold in medicinal chemistry, serving as a key intermediate for sulfonamide antibiotics and appearing in kinase inhibitor design due to its capacity for hydrogen bonding and π-stacking interactions with biological targets [1]. With a molecular weight of 253.30 g/mol and a computed LogP of 1.98, this compound occupies physicochemical space suitable for fragment-based lead generation and scaffold-hopping strategies .

Why Substituting 3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole with Close Analogs Compromises Synthetic and Pharmacochemical Outcomes


Regioisomeric variants and deprotected analogs of 3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole are not interchangeable due to measurable differences in lipophilicity and divergent reactivity at the pyrrolidine nitrogen. The 3-pyrrolidinyl attachment position on the isoxazole ring governs both the compound's LogP (1.98 versus 2.33 for the 2-position isomer) and the steric environment during subsequent coupling reactions . Boc deprotection yields a free secondary amine that can undergo undesired side reactions, making the protected form essential for maintaining chemoselectivity in multi-step syntheses . These factors directly impact the purity, yield, and pharmacokinetic profile of downstream products.

Quantitative Differentiation Evidence for 3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole Against Closest Structural Analogs


Lipophilicity (LogP) Comparison: 3-Pyrrolidinyl vs. 2-Pyrrolidinyl Regioisomer of Boc-5-Aminoisoxazole

The 3-pyrrolidinyl-substituted isomer (target compound) exhibits a computed LogP of 1.98, while the 2-pyrrolidinyl-substituted isomer (CAS 887586-28-9) shows a LogP of 2.33 . This 0.35 log unit difference represents a 2.2-fold lower predicted octanol-water partition coefficient for the target compound, indicating measurably reduced lipophilicity.

Lipophilicity Drug-likeness Regioisomerism

Regiochemical Impact on Synthetic Utility for Factor Xa and Kinase Inhibitor Scaffolds

The 3-pyrrolidinyl isoxazole scaffold has been specifically employed in the design of noncovalent factor Xa inhibitors, where the regiospecific attachment of the pyrrolidine ring at the 3-position of the isoxazole was critical for achieving subnanomolar target affinity [1]. In parallel, 5-aminoisoxazole derivatives bearing 3-position pyrrolidine substituents have been claimed as multi-kinase inhibitors in patent literature [2]. The 2-position regioisomer has not been cited in either of these therapeutic contexts.

Coagulation cascade Kinase inhibition Scaffold optimization

Boc Protection as a Chemoselectivity-Control Element vs. Free Amine Analogs

The Boc protecting group on the pyrrolidine nitrogen of 3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole enables orthogonal reactivity during multi-step syntheses. The Boc group remains stable under nucleophilic and basic conditions that would otherwise react with the free secondary amine of the deprotected analog, 5-amino-3-(3-pyrrolidinyl)isoxazole . Boc deprotection is readily achieved under acidic conditions (e.g., TFA or HCl) at the desired synthetic stage, whereas the unprotected analog requires additional protecting group manipulation that reduces overall yield and increases purification burden .

Protecting group strategy Chemoselectivity Multi-step synthesis

Physicochemical Profile Alignment with CNS Drug-Like Space vs. Piperidine Congeners

With a molecular weight of 253.30, TPSA of 81.59, HBD count of 1, and HBA count of 5, 3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole falls within favorable CNS multiparameter optimization (MPO) ranges (MW < 360, TPSA < 90 Ų, HBD ≤ 3) . In contrast, the piperidine homolog (6-membered ring) would carry additional methylene units, increasing molecular weight and LogP while reducing ligand efficiency indices. The pyrrolidine ring provides a more compact, conformationally restricted scaffold relative to piperidine analogs, which is advantageous for achieving shape complementarity in enclosed binding pockets such as those found in GPCRs and kinases [1].

CNS drug design Physicochemical properties Ring-size comparison

High-Value Application Scenarios for 3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Programs Targeting CNS Kinases and GPCRs

The compound's LogP of 1.98, TPSA of 81.59, and single H-bond donor place it within optimal CNS drug-like space . Its 3-pyrrolidinyl isoxazole scaffold has established precedent in dopamine D2 and muscarinic M2 receptor ligand programs [1]. Fragment screening libraries that include this compound benefit from its balanced physicochemical profile, which maximizes the probability of identifying hits with favorable pharmacokinetic properties without requiring extensive property optimization.

Multi-Step Synthesis of Factor Xa and Kinase Inhibitor Candidates

The 3-position attachment of the Boc-protected pyrrolidine to the 5-aminoisoxazole core is specifically validated in factor Xa inhibitor design, where this regioisomeric arrangement contributed to subnanomolar target affinity . The Boc group ensures chemoselectivity during the construction of complex inhibitor architectures, with deprotection readily performed at the final synthetic stage [1]. This compound is the appropriate starting material for medicinal chemistry teams pursuing anticoagulant or multi-kinase inhibitor programs.

Parallel Synthesis of Isoxazole-Containing Compound Libraries

The Boc-protected pyrrolidine moiety permits orthogonal functionalization of the 5-aminoisoxazole core without competing reactivity at the pyrrolidine nitrogen . This chemoselectivity is essential for automated parallel synthesis workflows where amine protection is required during amide coupling, reductive amination, or Suzuki-Miyaura cross-coupling steps. The 98% commercial purity specification ensures consistent library quality and reproducible biological assay data [1].

Scaffold-Hopping from Piperidine to Pyrrolidine Congeners

For medicinal chemistry programs that have identified a piperidine-containing isoxazole lead but face challenges with excessive lipophilicity (LogP exceeding 3) or poor ligand efficiency, this compound offers a direct scaffold-hop opportunity. The pyrrolidine ring provides a 5-membered conformational constraint with lower molecular weight (253.30 vs. ~267 for the piperidine homolog) and reduced LogP (1.98 vs. an estimated ~2.4) . This scaffold simplification can improve both metabolic stability and off-target selectivity profiles.

Quote Request

Request a Quote for 3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.